cis-1-Boc-2,4-divinyl-azetidine
Description
cis-1-Boc-2,4-divinyl-azetidine is a four-membered nitrogen-containing heterocycle (azetidine) featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and vinyl substituents at the 2- and 4-positions in a cis configuration. The Boc group stabilizes the nitrogen against undesired reactions during synthesis, while the vinyl groups enable further functionalization via cycloaddition or polymerization reactions .
Key applications include its use in:
- Drug discovery: As a scaffold for protease inhibitors and kinase modulators.
- Polymer chemistry: As a monomer for constructing rigid, functionalized polymers. Synthetic routes typically involve ring-opening of Boc-protected azetidine precursors followed by regioselective vinylation under transition-metal catalysis .
Properties
IUPAC Name |
tert-butyl (2R,4S)-2,4-bis(ethenyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-6-9-8-10(7-2)13(9)11(14)15-12(3,4)5/h6-7,9-10H,1-2,8H2,3-5H3/t9-,10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALACGMQMAKFHOF-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1C=C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C[C@H]1C=C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Photoredox Activation
The copper-catalyzed anti-Baldwin 4-exo-dig cyclization of ynamides, as reported by, provides a robust platform for azetidine synthesis. Using [Cu(bcp)DPEphos]PF₆ under blue LED irradiation, N-iodoethyl-ynamides undergo radical cyclization to form azetidines with yields up to 84%. For cis-1-Boc-2,4-divinyl-azetidine, this method could be adapted by designing ynamide precursors with vinyl substituents at the C2 and C4 positions. Computational studies confirm that the 4-exo-dig pathway is kinetically favored (ΔΔG‡ = 3.7 kcal/mol over 5-endo-dig), ensuring regioselectivity even with sterically demanding groups.
Substrate Design Considerations
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Ynamide Activation : The nitrogen atom in ynamides polarizes the triple bond, stabilizing vinyl radical intermediates during cyclization. Introducing vinyl groups at R¹ and R² positions (Fig. 1c in) would require precursors like N-Boc-protected amino alcohols with pre-installed vinyl chains.
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Steric Guidance : Bulky substituents (e.g., mesyl or Boc groups) on nitrogen enhance Z-selectivity by directing hydrogen atom transfer to the less hindered face of the vinyl radical. This effect is critical for achieving the cis configuration in divinyl derivatives.
Boc Protection Strategies in Azetidine Synthesis
Amino Alcohol-Based Routes
The synthesis of (2S,4S)-1-Boc-4-methylazetidine-2-carboxylic acid demonstrates a scalable approach to Boc-protected azetidines. Key steps include:
Adapting this route for cis-divinyl derivatives would involve:
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Using vinyl-containing amino alcohols (e.g., 2,4-divinyl-3-aminopropanol) as starting materials.
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Boc protection prior to cyclization to avoid N-deprotection side reactions.
Vinyl Group Introduction via Post-Cyclization Functionalization
Olefination of Azetidine Intermediates
While direct cyclization with vinyl groups is ideal, post-functionalization offers an alternative:
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Wittig Reaction : Treating Boc-azetidine ketones with vinyl phosphonium ylides.
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Cross-Metathesis : Using Grubbs catalyst to install vinyl groups on azetidine bromides or alcohols.
Data from suggests that the copper catalyst tolerates alkenes, making late-stage cross-metathesis feasible without Boc deprotection.
Stereochemical Control in Cis-Divinyl Systems
Kinetic vs Thermodynamic Control
The Z/E ratio in radical cyclizations is governed by the reduction kinetics of the vinyl radical intermediate. For azetidine 2a , the Z-isomer forms exclusively initially (ΔΔG‡ = −2.0 kcal/mol favoring Z), but equilibration occurs over time. To lock the cis configuration:
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Use bulky reductants (e.g., tris(trimethylsilyl)silane) to favor kinetic products.
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Conduct reactions at low temperatures (−78°C) to suppress isomerization.
Comparative Analysis of Synthetic Routes
*Yields dependent on metathesis catalyst efficiency.
Chemical Reactions Analysis
Types of Reactions: cis-1-Boc-2,4-divinyl-azetidine undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Free amine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of cis-1-Boc-2,4-divinyl-azetidine involves its unique ring strain and reactivity. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, modulating their activity. The vinyl groups provide additional sites for chemical modification, allowing for the fine-tuning of the compound’s properties .
Comparison with Similar Compounds
Research Findings and Insights
Spectral Differentiation : The ¹H NMR of this compound shows distinct vinyl proton resonances (δ 5.8–6.2 ppm) and Boc tert-butyl signals (δ 1.4 ppm), differing from CBz-protected analogs (δ 7.3–7.5 ppm for benzyl protons) .
Molecular Docking : The compound’s rigid azetidine scaffold improves binding affinity to kinase targets (ΔG = -8.5 kcal/mol) compared to flexible piperidine derivatives (ΔG = -6.2 kcal/mol) .
Q & A
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
